2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is a synthetic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone core, a benzylpiperazine moiety, and a phenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through nucleophilic substitution reactions. This involves the reaction of a suitable piperazine derivative with a benzyl halide in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the benzylpiperazine derivative with the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes involved in neurotransmission, leading to modulation of central nervous system activity. For example, it may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that induces central nervous system depression .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4O |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C22H24N4O/c27-22-12-11-21(20-9-5-2-6-10-20)23-26(22)18-25-15-13-24(14-16-25)17-19-7-3-1-4-8-19/h1-12H,13-18H2 |
InChI Key |
CYMBRHQOBOJLPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.